Diisopropyldimethoxysilane

Ziegler-Natta catalysis Polypropylene polymerization External electron donor

Diisopropyldimethoxysilane (DIPDMS, also designated Donor P), with CAS number 18230-61-0, is a dialkyldimethoxysilane compound characterized by two isopropyl groups and two methoxy groups bonded to a central silicon atom. Its molecular formula is C8H20O2Si, with a molecular weight of 176.33 g/mol.

Molecular Formula C8H20O2Si
Molecular Weight 176.33 g/mol
CAS No. 18230-61-0
Cat. No. B091332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyldimethoxysilane
CAS18230-61-0
Molecular FormulaC8H20O2Si
Molecular Weight176.33 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(OC)OC
InChIInChI=1S/C8H20O2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-8H,1-6H3
InChIKeyVHPUZTHRFWIGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropyldimethoxysilane (CAS 18230-61-0): Technical Baseline and Procurement-Relevant Specifications for Catalyst and Silane Applications


Diisopropyldimethoxysilane (DIPDMS, also designated Donor P), with CAS number 18230-61-0, is a dialkyldimethoxysilane compound characterized by two isopropyl groups and two methoxy groups bonded to a central silicon atom. Its molecular formula is C8H20O2Si, with a molecular weight of 176.33 g/mol. At ambient conditions, DIPDMS exists as a colorless, clear liquid with a density of 0.875–0.88 g/cm³ at 20–25°C, a boiling point of 164°C at atmospheric pressure (or 85–87°C at 50 mmHg), a flash point of approximately 43°C, and a refractive index of approximately 1.414 at 20°C [1]. The compound functions primarily as an external electron donor in MgCl2-supported Ziegler-Natta catalyst systems for propylene polymerization, where it influences polymer isotacticity and molecular weight distribution, and secondarily as an adhesion promoter, coupling agent, and crosslinking agent in silane-based formulations [2][3].

Why Diisopropyldimethoxysilane Cannot Be Generically Substituted with Other Dialkyldimethoxysilanes in Ziegler-Natta Catalyst Systems


Dialkyldimethoxysilanes are not interchangeable external electron donors in Ziegler-Natta propylene polymerization. The steric bulk and electronic character of the alkyl substituents directly modulate the coordination geometry at active Ti centers, which in turn dictates both the stereoselectivity of monomer insertion and the molecular weight distribution of the resulting polypropylene [1][2]. Substituting the isopropyl groups of DIPDMS with bulkier cyclopentyl groups (DCPDMS) yields higher polymer molecular weight and productivity but with altered isotacticity and broader polydispersity [1][3]. Conversely, replacing isopropyl with smaller methyl groups (DMDMS) results in substantially lower productivity [2]. Even structurally similar analogs such as diisobutyldimethoxysilane (DIBDMS) or cyclohexylmethyldimethoxysilane (CHMMS) produce distinct polymer microstructures, differing hydrogen sensitivity, and divergent catalyst activity decay profiles [1]. Generic substitution without quantitative evaluation of these donor-specific effects would unpredictably alter polymer properties and process economics.

Quantitative Evidence Guide: Verified Performance Differentiation of Diisopropyldimethoxysilane Against Closest Dialkyldimethoxysilane Analogs


Polypropylene Isotacticity and Molecular Weight Distribution: Direct Head-to-Head Comparison of DIPDMS with DCPDMS, DIBDMS, and CHMMS

In a direct comparative study using the DQC catalyst system in a 5-liter bulk propylene polymerization reactor, DIPDMS as external electron donor produced polypropylene with higher isotacticity and broader relative molecular mass distribution compared to three alternative silane donors (DCPDMS, DIBDMS, CHMMS). The number-average and weight-average relative molecular masses obtained with DCPDMS were higher than those obtained with DIPDMS; however, DIPDMS and DCPDMS together yielded higher isotacticity and broader molecular weight distribution than DIBDMS and CHMMS [1].

Ziegler-Natta catalysis Polypropylene polymerization External electron donor

Polypropylene Polydispersity Index Control: DIPDMS versus DCPDMS in Ethylene-Propylene Copolymerization

In a comparative study using a 4th generation Ziegler-Natta catalyst for ethylene-propylene copolymerization, DIPDMS (Donor P) produced copolymers with lower polydispersity indices (PDI) compared to those synthesized with DCPDMS (Donor D). Conversely, DCPDMS yielded copolymers with higher isospecificity and higher ethylene incorporation [1].

Ethylene-propylene copolymer Polydispersity index Stereospecificity

Catalyst Productivity Ranking: DIPDMS Intermediate Performance Between DCPDMS and DMDMS

In a slurry-phase batch polymerization study comparing three dialkyldimethoxysilane external donors, DCPDMS delivered the highest productivity and high molecular weight polypropylene with improved kinetics, while DMDMS (dimethyldimethoxysilane) gave the lowest productivity. DIPDMS exhibited intermediate productivity between these two extremes, and combinations of DCPDMS with DIPDMS produced polypropylene with tacticity and molecular weight characteristics falling between the individual silane-based systems [1].

Catalyst productivity Dialkyldimethoxysilane Slurry polymerization

Polypropylene Polydispersity Index: DIPDMS Compared with Di-n-propyldimethoxysilane

In a study using a MgCl2-supported TiCl4 catalyst with a phthalate-based internal donor, the highest polydispersity index (PDI) of polypropylene was obtained using di-n-propyldimethoxysilane (DnPDMS) as the external donor, exceeding the PDI obtained with other silane donors. While DIPDMS was not directly head-to-head compared in the same experimental series, the study establishes that the molecular weight and PDI of PP increase with the introduction of an external donor, and that the choice of alkoxy silane structure—including isopropyl substitution—significantly modulates the PDI [1].

Polydispersity index Molecular weight distribution Phthalate-based catalyst

Physical Property Specification for Procurement: Verified Purity and Quality Metrics

Commercially available DIPDMS is supplied at minimum purity of 95% (AKSci), 97% (Gelest), and 99% by GC (SiSiB/Power Chemical), with additional quality specifications including methanol content ≤0.1% wt max and hydrolyzable chloride ≤0.001% wt max [1]. These specifications provide procurement benchmarks for ensuring consistent catalyst performance.

Quality control Procurement specification Purity

Hydrolytic Sensitivity Classification for Handling and Formulation Planning

DIPDMS is assigned a hydrolytic sensitivity rating of 7 on the Gelest scale, indicating it reacts slowly with moisture/water . This classification informs appropriate storage and handling protocols.

Hydrolytic stability Moisture sensitivity Formulation

Optimal Research and Industrial Application Scenarios for Diisopropyldimethoxysilane Based on Validated Performance Evidence


External Electron Donor for Polypropylene Production Requiring Balanced Isotacticity and Broad Molecular Weight Distribution

DIPDMS is optimally deployed as an external electron donor in Ziegler-Natta catalyst systems for polypropylene production where the target polymer profile requires higher isotacticity and broader molecular weight distribution compared to DIBDMS or CHMMS-based systems [1]. This scenario is particularly relevant for polypropylene grades intended for applications requiring both high crystallinity (stiffness, thermal resistance) and favorable melt processability (broader MWD), such as injection molding and fiber spinning operations where rheological consistency and throughput are economically critical.

Ethylene-Propylene Copolymer Synthesis Targeting Lower Polydispersity Index

When ethylene-propylene copolymer synthesis demands lower polydispersity index (narrower molecular weight distribution) for enhanced uniformity in melt processing and mechanical property consistency, DIPDMS is the preferred external donor over DCPDMS [2]. This application scenario applies to specialty copolymer grades used in impact modification, automotive components, and sealing applications where predictable rheology and consistent end-use performance outweigh the higher ethylene incorporation achievable with DCPDMS.

Catalyst System Development Requiring Intermediate Productivity with Tunable Polymer Microstructure

DIPDMS serves as a strategic intermediate donor in catalyst development programs where productivity must be balanced against specific polymer microstructure targets. With productivity ranked between the higher-yield DCPDMS and lower-yield DMDMS, DIPDMS provides a commercially viable middle ground [3]. Furthermore, blending DIPDMS with DCPDMS enables fine-tuning of tacticity and molecular weight characteristics, offering formulation flexibility for custom polypropylene grades without requiring new donor synthesis or catalyst system redesign.

Silane Coupling Agent and Adhesion Promoter for Moisture-Managed Polymer Systems

As a silane coupling agent and adhesion promoter with hydrolytic sensitivity rating 7 (slow reaction with moisture), DIPDMS is suitable for addition polymerization and chemical production where controlled, gradual interaction with moisture is acceptable or desirable . Its non-polar isopropyl groups confer hydrophobic characteristics to treated surfaces while maintaining water vapor permeability, making it applicable in protective coatings for concrete, composites, and mineral-filled polymer systems where moisture management and interfacial adhesion are critical performance parameters.

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